molecular formula C22H21N3O2 B368402 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 920116-90-1

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide

Cat. No. B368402
CAS RN: 920116-90-1
M. Wt: 359.4g/mol
InChI Key: ICFRXYFRDCNNKB-UHFFFAOYSA-N
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Description

“2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown potent in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques. The acquired FT-IR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound fundamental modes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole derivatives can be predicted through molecular docking studies . The details of the docking studies aid in the prediction of protein binding .

Future Directions

Benzimidazole derivatives have shown promise in various fields of medicinal chemistry . Future research could focus on designing, synthesizing, and screening more benzimidazole derivatives for various biological activities.

properties

IUPAC Name

N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFRXYFRDCNNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

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